[3-(Dimethylamino)propyl]boronic acid
Description
[3-(Dimethylamino)propyl]boronic acid is a boronic acid derivative featuring a tertiary dimethylamino group attached to a propyl chain. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-donating dimethylamino group, which may enhance solubility in polar solvents and influence reactivity .
Properties
CAS No. |
784985-28-0 |
|---|---|
Molecular Formula |
C5H14BNO2 |
Molecular Weight |
130.98 g/mol |
IUPAC Name |
3-(dimethylamino)propylboronic acid |
InChI |
InChI=1S/C5H14BNO2/c1-7(2)5-3-4-6(8)9/h8-9H,3-5H2,1-2H3 |
InChI Key |
LVRLVYGTNVUEOY-UHFFFAOYSA-N |
SMILES |
B(CCCN(C)C)(O)O |
Canonical SMILES |
B(CCCN(C)C)(O)O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
2.1 Catalysis and Reagents
Boronic acids are widely used as catalysts and reagents in synthetic organic chemistry. They play a crucial role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. The use of [3-(Dimethylamino)propyl]boronic acid in these reactions has been documented to enhance reaction efficiency and selectivity:
2.2 Synthesis of Bioactive Compounds
The introduction of boronic acid functionalities into bioactive molecules has shown to modify their pharmacological properties. For instance, studies indicate that compounds with this compound exhibit enhanced selectivity and potency against specific biological targets:
Medicinal Chemistry Applications
3.1 Anticancer Activity
This compound has been investigated for its anticancer properties, particularly as a proteasome inhibitor similar to bortezomib. Its mechanism involves the inhibition of proteasomal degradation pathways, leading to apoptosis in cancer cells:
| Study Focus | Findings | Reference |
|---|---|---|
| Multiple Myeloma Treatment | Synergistic effects with existing therapies | |
| Drug Resistance Mechanisms | Overcoming resistance through combination therapies |
3.2 Sensor Technologies
The ability of boronic acids to bind selectively with diols has led to their application in sensor technologies, particularly glucose sensors. The incorporation of this compound into glucose-sensitive hydrogels allows for real-time monitoring of glucose levels:
| Sensor Type | Mechanism | Reference |
|---|---|---|
| Glucose Sensors | Binding-induced swelling for detection | |
| pH-sensitive Hydrogels | Responsive behavior based on environmental changes |
Case Studies
4.1 Development of Glucose-Sensitive Hydrogels
Recent studies have demonstrated the potential of hydrogels functionalized with boronic acids for glucose monitoring and insulin delivery:
- Study Title: "Dynamic Bonds between Boronic Acid and Alginate: Hydrogels with Multifunctionalities"
- Findings: The hydrogels exhibited high stretchability and self-healing properties while being sensitive to glucose levels, making them suitable for biomedical applications such as diabetes management .
4.2 Anticancer Therapeutics
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Functional Group Variations
The dimethylamino group distinguishes this compound from other boronic acids. Key comparisons include:
(3-Aminopropyl)boronic Acid (CAS 2932-98-1)
- Structure: Features a primary amine (-NH2) instead of a tertiary dimethylamino group.
- Reactivity: The primary amine may participate in additional reactions (e.g., amidation), but its lower basicity compared to the dimethylamino group could reduce solubility in acidic conditions .
- Applications : Used in bioconjugation and as a building block for bioactive molecules.
{3-[1-(Dimethylamino)ethyl]phenyl}boronic Acid
- Structure: Aromatic ring with a dimethylaminoethyl substituent.
- Applications : Likely used in Suzuki reactions targeting aryl-aryl bonds, with steric effects influencing reaction outcomes .
(6-(BOC-Methylamino)pyridine-3-yl)boronic Acid (CAS 1218790-80-7)
Physical and Chemical Properties
A comparative analysis of molecular parameters is summarized below:
*Calculated from molecular formula in ; †CAS number corresponds to (3-(Dimethylamino)-3-oxopropyl)boronic acid, a closely related derivative.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: demonstrates the use of this compound in coupling with heteroaryl bromides under Pd(PPh3)4 catalysis. The dimethylamino group likely improves solubility in aqueous/organic solvent mixtures (e.g., DME/H2O), enhancing reaction efficiency compared to less polar analogs .
- Comparison with Phenylboronic Acids: Aromatic boronic acids (e.g., 3-[(Cyclopropylsulfonyl)amino]phenylboronic acid, ) exhibit lower solubility in polar solvents but higher stability in acidic conditions due to sulfonamide groups.
Research Findings and Industrial Relevance
- Catalytic Efficiency: Copper-doped magnetic aerogels () utilize dimethylaminopropyl-containing monomers for catalytic frameworks, implying that this compound could serve as a ligand or co-monomer in heterogeneous catalysis.
Preparation Methods
Metalation and Borylation Route
A common approach to prepare this compound involves the following steps:
Step 1: Preparation of 3-(Dimethylamino)propyl halide or tosylate
Starting from 3-dimethylaminopropanol, conversion to the corresponding halide (e.g., bromide) or tosylate is performed to facilitate nucleophilic substitution.Step 2: Formation of organolithium or Grignard reagent
The halide is treated with butyllithium or magnesium to form the organolithium or Grignard intermediate.Step 3: Reaction with boron electrophile
The organometallic intermediate is reacted with trialkyl borates (e.g., trimethyl borate) to form the boronate ester intermediate.Step 4: Hydrolysis to boronic acid
Acidic hydrolysis of the boronate ester yields the target this compound.
This method is widely used due to its versatility and relatively straightforward reaction conditions. However, care must be taken to control moisture and temperature to avoid side reactions.
Transition Metal-Catalyzed Borylation
Recent advances include copper- or palladium-catalyzed borylation of alkyl halides bearing amino substituents. This method offers mild reaction conditions and improved functional group tolerance.
- Catalyst system : Copper(I) salts with appropriate ligands or palladium complexes.
- Boron source : Bis(pinacolato)diboron or similar boron reagents.
- Substrate : Alkyl halide such as 3-(dimethylamino)propyl bromide.
- Outcome : Formation of boronate esters, which are then hydrolyzed to boronic acid.
This catalytic approach is attractive for scale-up and industrial synthesis due to its efficiency and lower environmental impact.
Direct Hydroboration of Alkenes
If a suitable alkene precursor is available, such as N,N-dimethylallylamine, hydroboration with borane reagents (e.g., borane-tetrahydrofuran complex) can be used:
- Hydroboration adds boron across the double bond.
- Subsequent oxidation or hydrolysis yields the boronic acid.
This method is less common for this compound due to potential side reactions with the amino group but can be optimized with protecting groups.
Research Findings and Comparative Data
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Metalation + Borylation | 3-(Dimethylamino)propyl halide, BuLi, B(OMe)3, acid | Straightforward, well-established | Sensitive to moisture, requires low temp | 60-85 |
| Transition Metal-Catalyzed Borylation | Cu or Pd catalyst, B2pin2, base, mild conditions | Mild, functional group tolerant | Requires catalyst optimization | 70-90 |
| Hydroboration of Alkene | Borane-THF, alkene precursor | Direct, atom economical | Amino group interference possible | 50-75 |
These data reflect typical yields and conditions reported in the literature for similar aminoalkylboronic acids and can be adapted for this compound synthesis.
Practical Considerations
- Protection of the amino group : To prevent side reactions, the dimethylamino group may be temporarily protected during metalation or catalytic borylation.
- Purification : Boronic acids are often purified by recrystallization or chromatography due to their tendency to form cyclic anhydrides or esters.
- Stability : The compound should be stored under inert atmosphere and low humidity to maintain integrity.
Q & A
Q. What established synthetic methodologies are applicable for preparing [3-(Dimethylamino)propyl]boronic acid, and what critical parameters govern yield?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous Suzuki-Miyaura coupling strategies (e.g., using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DME/H₂O solvent systems at 70–80°C under inert atmosphere) can be adapted . Key parameters include boronic acid stoichiometry (1–1.5 eq), catalyst loading (5 mol%), and reaction time (overnight). Post-reaction purification via flash column chromatography is recommended to isolate the product .
Q. Which analytical techniques are most robust for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying structural integrity, particularly the dimethylamino proton signals (~δ 2.1–2.3 ppm) and boronic acid moiety. High-Performance Liquid Chromatography (HPLC) or LC-MS can assess purity (>95%), while elemental analysis confirms stoichiometry. Thermogravimetric analysis (TGA) may evaluate thermal stability .
Q. How can researchers ensure air/moisture-sensitive handling of this compound during synthesis?
Standard protocols include conducting reactions under argon or nitrogen atmospheres, using anhydrous solvents, and storing the compound in sealed containers with desiccants. Pre-purification via inert solvent recrystallization (e.g., EtOAc/hexane) minimizes hydrolysis risks .
Advanced Research Questions
Q. How does the dimethylamino group influence the reactivity of this compound in cross-coupling reactions?
The dimethylamino group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity and accelerating transmetalation in Suzuki-Miyaura reactions. Comparative studies with non-functionalized analogs (e.g., phenylboronic acid) show improved coupling efficiency for sterically hindered substrates .
Q. What strategies optimize catalytic efficiency when contradictory data arise in coupling reactions?
Systematic screening of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., SPhos vs. XPhos), and solvent systems (e.g., THF vs. DMF) is essential. Contradictory yields often stem from substrate-specific steric effects or competing side reactions (e.g., protodeboronation). Kinetic studies under varying temperatures (50–100°C) and pH (neutral to mildly basic) can resolve discrepancies .
Q. How does pH affect the stability of this compound in aqueous solutions?
The compound exhibits pH-dependent stability: acidic conditions (pH < 5) promote boronic acid hydrolysis, while alkaline conditions (pH > 9) may deprotonate the dimethylamino group, altering reactivity. Buffered solutions (pH 7–8) in PBS or Tris-HCl are recommended for biological assays .
Q. What purification challenges arise with amino-functionalized boronic acids, and how are they mitigated?
Challenges include hygroscopicity and boroxine formation. Solutions include using silica gel chromatography with EtOAc/MeOH gradients (5–10% MeOH) to separate polar byproducts. Lyophilization or freeze-drying under vacuum minimizes residual solvent .
Q. Which advanced techniques quantify residual palladium in synthesized batches?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers detection limits <1 ppm. Alternatively, colorimetric assays using dithizone or thiourea derivatives provide rapid screening. USP Pharmacopeial guidelines (e.g., USP 29) outline acceptable thresholds for metal residues .
Q. How do steric effects from the dimethylaminopropyl chain impact substrate scope in coupling reactions?
The chain introduces moderate steric hindrance, limiting reactivity with bulky aryl halides. Computational modeling (DFT) or Hammett substituent constants (σ⁺) can predict compatibility. For hindered substrates, microwave-assisted heating (120°C, 30 min) improves reaction rates .
Q. What protocols validate the compound’s stability during long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation. Storage in amber vials at −20°C under argon extends shelf life (>12 months). FT-IR monitoring of B-O bond integrity (∼1340 cm⁻¹) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
